N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide
Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide is a chemical compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a cyclopentanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isocyanate with cyclopentanecarboxylic acid. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and specificity by forming strong interactions with the target sites. This can lead to the modulation of biological pathways and the exertion of desired effects .
Comparison with Similar Compounds
Similar Compounds
3,5-bis(trifluoromethyl)phenyl isocyanate: Shares the trifluoromethyl-phenyl motif and is used in similar synthetic applications.
3,5-bis(trifluoromethyl)phenylacetonitrile: Another compound with trifluoromethyl groups, used in chemical synthesis and research.
3,5-bis(trifluoromethyl)phenyl isothiocyanate: Utilized in the preparation of thiourea derivatives and other organosulfur compounds.
Uniqueness
N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide is unique due to its cyclopentanecarboxamide moiety, which imparts distinct chemical and physical properties. This structural feature differentiates it from other trifluoromethyl-phenyl compounds and contributes to its specific applications and reactivity.
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F6NO/c15-13(16,17)9-5-10(14(18,19)20)7-11(6-9)21-12(22)8-3-1-2-4-8/h5-8H,1-4H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZXKGNQQHNVQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F6NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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